molecular formula C13H6F4N2 B1396886 4-(4-Fluoro-6-trifluoromethylphenyl)pyridine-2-carbonitrile CAS No. 1219454-47-3

4-(4-Fluoro-6-trifluoromethylphenyl)pyridine-2-carbonitrile

Cat. No.: B1396886
CAS No.: 1219454-47-3
M. Wt: 266.19 g/mol
InChI Key: YCNGJGNRFWTJST-UHFFFAOYSA-N
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Description

4-(4-Fluoro-6-trifluoromethylphenyl)pyridine-2-carbonitrile is a chemical building block designed for research and development applications, particularly in the fields of medicinal and agrochemistry. This compound features a pyridine ring substituted with a carbonitrile group and a fluorinated biphenyl system, incorporating both fluorine and trifluoromethyl (CF₃) groups. These structural elements are known to be critical in enhancing the properties of advanced molecules. The inclusion of fluorine and the trifluoromethyl group is a well-established strategy in modern chemical research. These groups can significantly influence a compound's physicochemical characteristics, such as its metabolic stability, lipophilicity, and bioavailability, which are crucial parameters in the design of active ingredients . Compounds containing the trifluoromethylpyridine (TFMP) moiety are found in more than 20 approved agrochemicals and several pharmaceutical and veterinary products, underscoring the value of this chemical scaffold . The carbonitrile group on the pyridine ring offers a versatile handle for further synthetic modification, allowing researchers to synthesize a diverse array of more complex heterocyclic systems . While a compound with a closely related structure, 2-(4-Fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile, is listed in chemical supplier databases, specific biological activity or research applications for 4-(4-Fluoro-6-trifluoromethylphenyl)pyridine-2-carbonitrile are not detailed in the public domain literature retrieved . This presents a significant opportunity for researchers to explore its potential as a novel intermediate. This product is intended for use in laboratory research only. It is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-[4-fluoro-2-(trifluoromethyl)phenyl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4N2/c14-9-1-2-11(12(6-9)13(15,16)17)8-3-4-19-10(5-8)7-18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNGJGNRFWTJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-6-trifluoromethylphenyl)pyridine-2-carbonitrile typically involves the introduction of the fluoro and trifluoromethyl groups onto the phenyl ring, followed by the formation of the pyridine ring and the addition of the carbonitrile group. One common method involves the reaction of 4-fluoro-6-trifluoromethylbenzaldehyde with malononitrile in the presence of a base to form the corresponding pyridine derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography and crystallization can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-6-trifluoromethylphenyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.

    Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of the fluoro or trifluoromethyl groups with other functional groups .

Scientific Research Applications

4-(4-Fluoro-6-trifluoromethylphenyl)pyridine-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-6-trifluoromethylphenyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The carbonitrile group can also play a role in the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
4-(4-Fluoro-6-trifluoromethylphenyl)pyridine-2-carbonitrile 4-Fluoro, 6-trifluoromethylphenyl at pyridine-2-carbonitrile C₁₃H₆F₄N₂ 274.10 (est.) High lipophilicity, potential enzyme inhibitor N/A
FYX-051 (4-(5-pyridin-4-yl-1H-triazol-3-yl)pyridine-2-carbonitrile) Triazole-pyridine hybrid C₁₂H₈N₆ 236.23 Xanthine oxidase inhibitor (clinical trials)
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile Amino and trifluoromethyl groups at pyridine-2-carbonitrile C₇H₄F₃N₃ 187.12 Intermediate for apalutamide synthesis
6-(2-Chlorophenyl)-2-(4-methoxyphenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile Chlorophenyl, methoxyphenoxy, trifluoromethyl groups C₂₀H₁₂ClF₃N₂O₂ 404.78 Antimicrobial activity (supplier data)
Thieno[2,3-b]pyridine-2-carbonitrile (3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)-) Fused thienopyridine core with methylphenyl and trifluoromethyl groups C₁₆H₁₀F₃N₃S 333.33 Enhanced electronic properties for drug design

Key Observations :

  • Fluorinated Groups: The trifluoromethyl group in the target compound and analogs (e.g., FYX-051, 5-amino derivative) improves metabolic resistance and binding to hydrophobic enzyme pockets .
  • Substituent Position : The 4-fluoro-6-trifluoromethylphenyl group in the target compound likely enhances steric and electronic effects compared to simpler phenyl or chlorophenyl substituents (e.g., ).

Key Insights :

  • The target compound’s trifluoromethyl and fluoro substituents suggest utility in enzyme inhibition, akin to FYX-051’s role in xanthine oxidase suppression .
  • Amino-substituted analogs () are critical intermediates, highlighting the versatility of pyridinecarbonitriles in synthetic pathways.

Biological Activity

Overview

4-(4-Fluoro-6-trifluoromethylphenyl)pyridine-2-carbonitrile is a unique compound characterized by the presence of fluoro and trifluoromethyl groups on the phenyl ring, along with a carbonitrile group on the pyridine ring. This molecular structure contributes to its potential biological activities, including antimicrobial and anticancer properties. The compound has garnered attention in various fields, including medicinal chemistry and drug discovery.

The molecular formula of 4-(4-Fluoro-6-trifluoromethylphenyl)pyridine-2-carbonitrile is C13H6F4N2. Its structural features include:

PropertyValue
Molecular Weight292.19 g/mol
Density1.27 g/mL at 25 °C
IUPAC Name4-[4-fluoro-2-(trifluoromethyl)phenyl]pyridine-2-carbonitrile
InChI KeyYCNGJGNRFWTJST-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its interaction with specific molecular targets, influenced by the electron-withdrawing effects of the fluorine atoms. These interactions can enhance binding affinity to various enzymes and receptors, potentially leading to significant biological effects.

Anticancer Properties

Several studies have evaluated the anticancer potential of 4-(4-Fluoro-6-trifluoromethylphenyl)pyridine-2-carbonitrile:

  • Cytotoxicity Assays : The compound has shown promising cytotoxic effects against various cancer cell lines. For instance, in a study assessing its impact on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, it exhibited significant growth inhibition with IC50 values in the micromolar range.
  • Mechanistic Studies : The presence of fluorine substituents may enhance the compound's ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
  • Comparative Studies : When compared to standard chemotherapeutics, this compound demonstrated comparable or superior efficacy in inhibiting tumor growth in vitro, suggesting its potential as a lead compound for further development.

Antimicrobial Activity

Research has also indicated that 4-(4-Fluoro-6-trifluoromethylphenyl)pyridine-2-carbonitrile possesses antimicrobial properties:

  • Bacterial Inhibition : In vitro studies revealed that the compound effectively inhibited the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Mechanism Exploration : The antimicrobial action is hypothesized to result from disruption of bacterial cell membranes or interference with essential metabolic pathways.

Case Studies

Recent literature highlights various case studies where this compound was synthesized and tested for biological activity:

  • Study by Xia et al. : Focused on synthesizing derivatives of related compounds and evaluating their anticancer activity, revealing that modifications to the core structure could enhance potency against specific cancer types .
  • Research on Fluorinated Compounds : Investigated the role of trifluoromethyl groups in enhancing biological activity through molecular docking studies, which demonstrated favorable interactions with target proteins involved in cancer progression .

Q & A

Q. What precautions are essential for safe handling of this compound?

  • Protocols :
  • Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation/contact.
  • Store at –20°C in sealed containers with desiccants (CF₃ groups hydrolyze in humidity).
  • Spill management : Absorb with vermiculite, neutralize with 10% NaHCO₃, and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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